molecular formula C12H15F2NO2 B12043748 Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate

Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate

Cat. No.: B12043748
M. Wt: 243.25 g/mol
InChI Key: YLLNKMSYJMQYIZ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate, AldrichCPR is a chemical compound with the empirical formula C12H15F2NO2 and a molecular weight of 243.25 . This compound is known for its unique structure, which includes a difluorobenzyl group attached to an amino propanoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate typically involves the reaction of 2,3-difluorobenzylamine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the reactive nature of the starting materials and intermediates.

Chemical Reactions Analysis

Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research on this compound includes its potential use as a precursor for drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances its binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule being studied .

Comparison with Similar Compounds

Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate in terms of its specific fluorine atom positions and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

ethyl 3-[(2,3-difluorophenyl)methylamino]propanoate

InChI

InChI=1S/C12H15F2NO2/c1-2-17-11(16)6-7-15-8-9-4-3-5-10(13)12(9)14/h3-5,15H,2,6-8H2,1H3

InChI Key

YLLNKMSYJMQYIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1=C(C(=CC=C1)F)F

Origin of Product

United States

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